molecular formula C14H13NO2S B5204654 1-[(benzylthio)methyl]-4-nitrobenzene CAS No. 3019-30-5

1-[(benzylthio)methyl]-4-nitrobenzene

Cat. No. B5204654
CAS RN: 3019-30-5
M. Wt: 259.33 g/mol
InChI Key: ZNXCGGYOTWSEAE-UHFFFAOYSA-N
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Description

1-[(Benzylthio)methyl]-4-nitrobenzene, commonly known as BNMB, is a chemical compound that has been synthesized and studied for its potential use in scientific research. It belongs to the class of nitrobenzenes, which are known for their diverse applications in chemistry and biology.

Mechanism of Action

The mechanism of action of BNMB is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It is also thought to act as a thiol-reactive compound, which makes it useful for the detection of thiols in biological samples.
Biochemical and Physiological Effects:
BNMB has been shown to have anti-inflammatory effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, BNMB has been shown to reduce the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.

Advantages and Limitations for Lab Experiments

BNMB has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its anti-inflammatory properties make it a useful tool for studying inflammatory diseases. However, there are also some limitations to its use. For example, BNMB is not very soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for research on BNMB. One potential area of research is the development of new synthetic methods for BNMB that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of BNMB and its potential use in the treatment of inflammatory diseases. Finally, there is also potential for the development of new fluorescent probes based on the structure of BNMB.

Synthesis Methods

The synthesis of BNMB involves the reaction of 4-nitrobenzyl chloride with benzyl mercaptan in the presence of a base. This results in the formation of BNMB as a yellow crystalline solid. The synthesis process is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

BNMB has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory properties, which makes it a promising candidate for the treatment of various inflammatory diseases. Additionally, BNMB has been used as a fluorescent probe for the detection of thiols in biological samples.

properties

IUPAC Name

1-(benzylsulfanylmethyl)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c16-15(17)14-8-6-13(7-9-14)11-18-10-12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXCGGYOTWSEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295349
Record name 1-[(benzylsulfanyl)methyl]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Benzylsulfanyl)methyl]-4-nitrobenzene

CAS RN

3019-30-5
Record name 1-Nitro-4-[[(phenylmethyl)thio]methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3019-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 101359
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC101359
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101359
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(benzylsulfanyl)methyl]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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